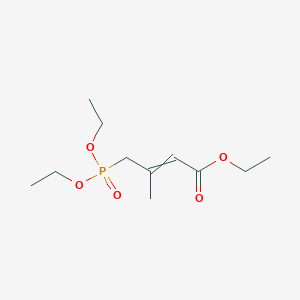

Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate

Description

Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate (CAS 41891-54-7, C₁₁H₂₁O₅P, MW 264.26) is a phosphorylated α,β-unsaturated ester characterized by a diethoxyphosphoryl group at position 4 and a methyl substituent at position 3 of the but-2-enoate backbone . Its structure (E-isomer confirmed by CAS 39760-56-0 ) enables applications in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for alkene formation. The compound’s reactivity is influenced by the electron-withdrawing phosphoryl group, which enhances electrophilicity at the β-carbon, and the methyl group, which introduces steric effects .

Properties

Molecular Formula |

C11H21O5P |

|---|---|

Molecular Weight |

264.25 g/mol |

IUPAC Name |

ethyl 4-diethoxyphosphoryl-3-methylbut-2-enoate |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3 |

InChI Key |

OQKGPUSERILONW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Classical Horner–Wadsworth–Emmons Approach

The most commonly reported preparation involves the synthesis of ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate via phosphonate substitution on an appropriate alkyl halide or aldehyde precursor, followed by base-mediated olefination.

- Starting Materials: Ethyl diethoxyphosphorylacetate is often used as the primary starting material.

- Key Reagents: Sodium hydride (NaH) or n-butyllithium (n-BuLi) as strong bases to generate the phosphonate carbanion.

- Electrophiles: Allyl bromide or other suitable alkyl halides for alkylation.

- Solvent: Dry tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

- Conditions: Low temperatures (0 °C to −78 °C) to control reactivity and selectivity.

- A solution of ethyl diethoxyphosphorylacetate in dry THF is cooled to 0 °C.

- Sodium hydride (60% dispersion in oil) is added slowly to deprotonate the phosphonate.

- After stirring for 1 hour at 0 °C, allyl bromide is added dropwise.

- The mixture is stirred at room temperature for 12 hours.

- The reaction is quenched with saturated ammonium chloride solution.

- The organic layer is extracted with chloroform, dried over sodium sulfate, and concentrated to yield the crude product.

- Purification by column chromatography affords this compound with yields around 70–75%.

Modified Literature Procedures

Modifications to the classical method include:

- Using n-butyllithium in combination with diisopropylamine to generate the lithium phosphonate carbanion at −78 °C, followed by reaction with aldehyde substrates to form the desired α,β-unsaturated phosphonate ester.

- Employing manganese dioxide oxidation to convert intermediate alcohols to aldehydes, which then undergo Horner–Wadsworth–Emmons reaction with this compound to afford the E-isomer selectively.

- Using DIBAL-H (diisobutylaluminum hydride) for selective reduction steps in multi-step syntheses involving this compound.

Synthesis via Phosphonate Alkylation and Olefination

An alternative approach involves:

- Alkylation of ethyl diethoxyphosphorylacetate with allyl bromide in the presence of sodium hydride.

- Subsequent base-induced elimination or olefination to introduce the double bond and methyl substitution at the 3-position.

- This method yields this compound as a mixture of isomers that can be separated or selectively transformed.

Summary Table of Preparation Conditions

Analytical and Research Data

- Nuclear Magnetic Resonance (NMR): ^31P NMR signals typically appear near δ = 23.5 ppm, confirming the presence of the diethoxyphosphoryl group.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm product identity.

- Stereochemical Outcome: The E-isomer is predominantly formed under controlled low-temperature conditions in Horner–Wadsworth–Emmons reactions.

- Purification: Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures is standard for isolating pure product.

Research Context and Applications

This compound is frequently employed as a phosphonate reagent in the synthesis of complex natural products and pharmaceuticals. Its preparation is well-documented in synthetic organic chemistry literature, including patents and peer-reviewed journals, reflecting its importance in carbon–carbon bond-forming reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, thereby modulating their activity. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications .

Comparison with Similar Compounds

Ethyl 4-(Diethoxyphosphoryl)Crotonate

- Structure: Lacks the methyl group at position 3 (but-2-enoate backbone).

- Molecular Formula : C₉H₁₇O₅P (inferred).

- Lower molecular weight (estimated ~236 g/mol) may improve solubility in non-polar solvents.

- Applications : Similar use in HWE reactions but with altered regioselectivity due to the absence of the methyl group .

Ethyl (Z)-4-(((Benzyloxy)Carbonyl)(Methyl)Amino)-3-Phenylbut-2-Enoate (3ka)

- Structure: Features a benzyloxycarbonyl-methylamino group at position 4 and a phenyl group at position 3.

- Molecular Formula : C₂₁H₂₂N₂O₄ (MW 366.41).

- Key Differences: The phenyl and amino groups introduce π-π stacking and hydrogen-bonding capabilities, unlike the phosphoryl group. Higher molecular weight and aromaticity may reduce volatility and alter solubility.

- Applications: Likely used in peptide mimetics or pharmaceuticals due to its nitrogenous substituents .

Ethyl 2-(Diethoxyphosphoryl)-2-Fluoroacetate

- Structure : Fluorine substituent at position 2 and phosphoryl group on a shorter acetate backbone.

- Molecular Formula : C₈H₁₆FO₅P (MW 242.18).

- Key Differences :

- Fluorine’s electronegativity increases electrophilicity, enhancing reactivity in SN2 reactions.

- Shorter backbone reduces steric effects but limits conjugation stability.

- Applications: Potential use in fluorinated drug intermediates or agrochemicals .

Ethyl 4-Methoxy-2-Oxobut-3-Enoate

- Structure : Methoxy group at position 4 and oxo group at position 2.

- Molecular Formula : C₇H₁₀O₄ (MW 158.15).

- Key Differences: The oxo group enables keto-enol tautomerism, unlike the phosphorylated analog. Methoxy group acts as a weaker electron-withdrawing group, reducing β-carbon reactivity.

- Applications: Used in heterocyclic synthesis (e.g., quinolines) via cyclization reactions .

Comparative Data Table

Research Findings and Functional Insights

- Reactivity: The phosphoryl group in the target compound enhances electrophilicity, enabling efficient HWE reactions with aldehydes to form trisubstituted alkenes. In contrast, analogs like 3ka rely on amino groups for nucleophilic reactivity .

- Steric Effects: The methyl group in the target compound slows reaction kinetics compared to non-methylated analogs (e.g., crotonate derivatives) but improves regioselectivity .

- Safety : The target compound exhibits skin sensitization (H317) and eye irritation (H319) risks , whereas dichloropyridine derivatives (e.g., CAS 82140-55-4) may pose higher toxicity due to halogenated aromatic systems .

Biological Activity

Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This detailed article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique diethoxyphosphoryl group attached to a but-2-enoate backbone. Its molecular formula is with a molecular weight of approximately 264.25 g/mol. The compound's structure is pivotal in determining its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as metal ions and enzymes. This interaction can modulate enzyme activity, making it a candidate for further investigation as an enzyme inhibitor.

Interaction with Biological Molecules

- Enzyme Inhibition : The compound forms stable complexes with various enzymes, which is crucial for its role as an enzyme inhibitor.

- Metal Ion Binding : It exhibits the ability to bind metal ions, enhancing its potential therapeutic applications.

Biological Activity

Research indicates that this compound shows promising biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential use in developing antimicrobial agents.

- Anticancer Properties : Preliminary findings indicate that the compound may inhibit cancer cell proliferation, warranting further investigation into its anticancer mechanisms.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, indicating strong antibacterial activity.

- Table 1: Antimicrobial Activity Results

Microbial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anticancer Activity :

- In vitro tests on human cancer cell lines (e.g., HCT116) showed that this compound reduced cell viability significantly at concentrations ranging from 5 to 100 µM.

- Table 2: Cell Viability Assay Results

Concentration (µM) Cell Viability (%) 5 85 25 65 50 40 100 20

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethyl 3-methyl-4-phosphonocrotonate | Similar structure but different substituents | |

| Ethyl 4-(diethoxyphosphinyl)-3-methylbut-2-enoate | Contains a phosphinyl group | |

| Ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | Geometric isomer with potential different properties |

Q & A

Q. What are the established synthetic routes for Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via the Michaelis-Arbuzov reaction , involving triethyl phosphite and a halogenated precursor (e.g., ethyl α-chloroacetoacetate) under basic conditions. Key parameters include:

- Bases : Sodium ethoxide or potassium tert-butoxide in anhydrous ethanol or THF .

- Temperature : Typically 80–100°C under reflux .

- Industrial optimization : Continuous flow reactors improve yield (up to 38% reported) by enhancing heat transfer and reducing side reactions .

- Purification : Crystallization or column chromatography ensures >95% purity .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- NMR Spectroscopy : and NMR confirm the presence of the diethoxyphosphoryl group and ester functionality (e.g., signal at δ 20–25 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 264.25 (C₁₁H₂₁O₅P) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., P=O at 1.48 Å) and stereochemistry .

Q. How does the diethoxyphosphoryl group influence the compound’s chemical reactivity?

The phosphoryl group acts as a strong electron-withdrawing moiety, enhancing:

- Electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic additions (e.g., Michael additions) .

- Metal coordination : Forms stable complexes with Mg²⁺ or Zn²⁺, relevant in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Assay standardization : Use consistent bacterial strains (e.g., E. coli K12) and cancer cell lines (HeLa, A549) to minimize variability .

- Structure-activity relationship (SAR) studies : Compare derivatives (e.g., methyl vs. ethyl esters) to isolate functional group contributions .

- Mechanistic profiling : Employ enzyme inhibition assays (e.g., kinase or phosphatase targets) to clarify primary modes of action .

Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?

- Challenges : Low melting point (~50°C) and hygroscopicity complicate crystal growth.

- Solutions :

Q. What methodological strategies enhance regioselectivity in reactions involving the α,β-unsaturated ester?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-additions over 1,2-additions .

- Catalysis : Lewis acids (e.g., Cu(OTf)₂) direct nucleophiles to the β-position .

- Computational modeling : DFT calculations predict transition states to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.